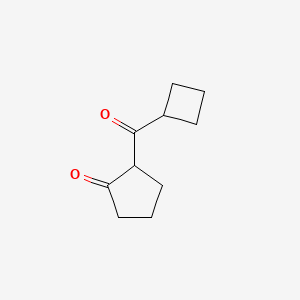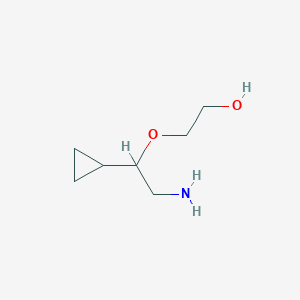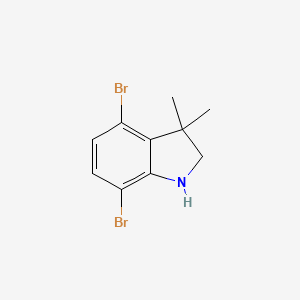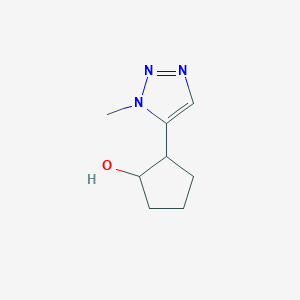
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine is an organic compound that features a cyclopropyl ring substituted with two methyl groups, a methoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to introduce the methoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-1-propanone: This compound shares the cyclopropyl ring structure but differs in the functional groups attached.
1R-cis-Dibromovinyl-2,2-dimethylcyclopropane: Another similar compound with a cyclopropyl ring, but with different substituents.
Uniqueness
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-2-methoxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(8)9(3,6-10)11-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
LCLYVTXORFMKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(C)(CN)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)

![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)

![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)


![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)


